3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel-
Overview
Description
3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel- is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a cyclopenta[c]quinoline core and a 2,4-dichlorophenyl substituent
Preparation Methods
The synthesis of 3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel- involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may employ large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the 2,4-dichlorophenyl group, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction .
Scientific Research Applications
3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound’s properties make it useful in the development of new materials and industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as 2-phenyl-quinoline-4-carboxylic acid and 8-methyl-quinoline-3-carboxylic acid. Compared to these compounds, 3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel- stands out due to its unique cyclopenta[c]quinoline core and the presence of the 2,4-dichlorophenyl group, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c20-11-5-6-14(16(21)9-11)18-13-3-1-2-12(13)15-8-10(19(23)24)4-7-17(15)22-18/h1-2,4-9,12-13,18,22H,3H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSUYVWZOWUVHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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